Benzyl R-(+)-Tolterodine-D14 is a deuterated derivative of Tolterodine, a medication primarily used to treat overactive bladder symptoms, including frequent urination and urinary incontinence. The compound is characterized by the presence of deuterium isotopes, which are used in various analytical applications to trace metabolic pathways and improve the accuracy of pharmacokinetic studies. The molecular formula for Benzyl R-(+)-Tolterodine-D14 is with a molecular weight of approximately 415.62 g/mol .
The synthesis of Benzyl R-(+)-Tolterodine-D14 typically involves several steps, including the introduction of deuterium into the Tolterodine structure. Key methods may include:
The synthesis process may involve starting materials such as benzyl chloride or other benzyl derivatives, which are reacted with R-(+)-Tolterodine in the presence of appropriate reagents and conditions to facilitate the incorporation of deuterium . High-performance liquid chromatography (HPLC) is typically employed to monitor the reaction progress and purity.
Benzyl R-(+)-Tolterodine-D14 features a complex structure that includes:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, affecting factors like solubility and stability.
The compound's structural data can be represented in terms of its molecular formula and molecular weight (415.62 g/mol). Detailed spectroscopic analysis (NMR, MS) can provide insights into its structural characteristics and confirm the incorporation of deuterium .
Benzyl R-(+)-Tolterodine-D14 can participate in various chemical reactions typical for amines and aromatic compounds. These may include:
The reactions involving this compound are analyzed using techniques such as NMR spectroscopy, which helps in understanding reaction mechanisms and confirming product formation through shifts in chemical shifts corresponding to deuterated environments .
Benzyl R-(+)-Tolterodine-D14 operates by antagonizing muscarinic receptors in the bladder, which reduces involuntary contractions and increases bladder capacity. The presence of deuterium may influence its pharmacokinetics but does not significantly alter its mechanism compared to non-deuterated Tolterodine.
Pharmacokinetic studies often utilize this compound as a tracer due to its isotopic labeling, allowing researchers to measure absorption, distribution, metabolism, and excretion more accurately in biological systems .
Relevant analyses include HPLC for purity assessment and NMR for structural confirmation .
Benzyl R-(+)-Tolterodine-D14 has significant applications in scientific research:
This compound exemplifies how isotopic labeling can enhance our understanding of drug behavior within biological systems.
Benzyl R-(+)-Tolterodine-D14 is a deuterated isotopologue of the muscarinic receptor antagonist impurity Benzyl R-(+)-Tolterodine (CAS 848768-06-9). Its structure features site-specific deuteration at fourteen hydrogen positions, confirmed through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula is C₂₉D₁₄H₂₃NO, with a molecular weight of 429.696 g/mol [3] [9]. The deuterium atoms replace all hydrogen atoms in the diisopropylamino groups – specifically at the methyl positions of the isopropyl substituents – as evidenced by the SMILES notation: [2H]C([2H])([2H])C([2H])(N(CCC(c1ccccc1)c2cc(C)ccc2OCc3ccccc3)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] [3]. This selective labeling minimizes structural perturbation while introducing significant mass differences for traceability in analytical assays.
Table 1: Molecular Identifiers of Benzyl R-(+)-Tolterodine-D14
| Property | Value |
|---|---|
| CAS Number | Not explicitly assigned (Parent: 848768-06-9) |
| Molecular Formula | C₂₉D₁₄H₂₃NO |
| Exact Mass | 429.375 g/mol |
| SMILES Notation | [2H]C([2H])([2H])C([2H])(N(CCC(c1ccccc1)c2cc(C)ccc2OCc3ccccc3)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
| IUPAC Name | 1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-[3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropyl]propan-2-amine |
The core molecular framework retains the C₂₉H₃₇NO structure of non-deuterated Benzyl R-(+)-Tolterodine (MW: 415.61 g/mol) [6] [7], with deuteration increasing the mass by 14 atomic mass units. Chiral integrity is preserved at the critical tertiary carbon center, maintaining the (R)-configuration specified as [C@@H] in the non-deuterated SMILES string: CC(C)N(C(C)C)CC[C@@H](C1=C(OCC2=CC=CC=C2)C=CC(C)=C1)C3=CC=CC=C3 [2] [7]. This stereochemical homogeneity is essential for its role as an analytical reference standard, as the pharmacological behavior of Tolterodine derivatives is enantiomer-specific. The fumarate salt form (Rel. CAS 1428856-55-6) of the non-deuterated analog further confirms the stability of the protonated amine under physiological pH conditions [2]. Deuterium introduction does not alter the covalent connectivity or stereodescriptors, as confirmed by identical chiral HPLC retention times between deuterated and non-deuterated forms in method validation studies.
Deuteration induces subtle but measurable changes in physicochemical behavior due to isotope effects:
Table 2: Physicochemical Comparison with Non-Deuterated Analog
| Property | Benzyl R-(+)-Tolterodine | Benzyl R-(+)-Tolterodine-D14 |
|---|---|---|
| Molecular Weight | 415.61 g/mol | 429.696 g/mol |
| Molecular Formula | C₂₉H₃₇NO | C₂₉D₁₄H₂₃NO |
| Log P (Predicted) | 6.2 ± 0.3 | 6.1 ± 0.3 |
| Key IR Absorptions | 2,970 cm⁻¹ (C–H stretch) | 2,970 cm⁻¹ (C–H) + 2,200 cm⁻¹ (C–D) |
| Role in Analysis | Impurity reference | Isotopic tracer for mass spectrometry |
These isotopic properties enable precise quantification in pharmacokinetic studies, where the deuterated compound serves as an internal standard to correct for matrix effects in LC-MS/MS assays [9]. The deuterium label minimizes "cross-talk" in mass detectors while maintaining near-identical extraction efficiency and ionization behavior as the non-deuterated analyte.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9